3-(1-Bromoethyl)-2,6-dichloropyridine is a chemical compound that belongs to the pyridine family, characterized by the presence of a bromine atom attached to an ethyl group at the 3-position and two chlorine atoms at the 2- and 6-positions of the pyridine ring. Its molecular formula is C₈H₈Cl₂BrN, and it exhibits a unique structure that can influence its chemical reactivity and biological properties.
While specific biological activities of 3-(1-Bromoethyl)-2,6-dichloropyridine are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Pyridine derivatives are known for their roles in medicinal chemistry, potentially acting as:
The synthesis of 3-(1-Bromoethyl)-2,6-dichloropyridine can be achieved through several methods:
3-(1-Bromoethyl)-2,6-dichloropyridine has potential applications in various fields:
Studies on interaction mechanisms involving 3-(1-Bromoethyl)-2,6-dichloropyridine may include:
Several compounds share structural similarities with 3-(1-Bromoethyl)-2,6-dichloropyridine. Here are some notable examples:
The uniqueness of 3-(1-Bromoethyl)-2,6-dichloropyridine lies in its specific arrangement of halogens and the ethyl group, which can significantly influence its chemical behavior and potential applications compared to other similar compounds.
The synthesis of 3-(1-bromoethyl)-2,6-dichloropyridine requires sophisticated halogenation strategies that can introduce multiple halogen atoms with precise regioselectivity [1]. Pyridine halogenation reactions have been extensively studied since the late 19th century, yet achieving selective functionalization remains a significant challenge due to the electron-deficient nature of the pyridine ring [2]. The development of effective halogenation methodologies for polyhalogenated pyridine derivatives necessitates careful consideration of electronic effects, steric factors, and reaction conditions [3].
Phosphorus oxychloride and phosphorus oxybromide represent classical reagents for the halogenation of pyridine derivatives, particularly for achieving 2,6-dihalogenation patterns [1]. The process typically involves the treatment of 2,6-dihydroxypyridine compounds with phosphorus oxyhalides under controlled temperature and pressure conditions [1]. The halogenating agent is employed in stoichiometric excess, typically 2 to 4 molar equivalents per mole of substrate, with phosphorus oxychloride being the preferred reagent for chlorination reactions [1].
The reaction mechanism proceeds through initial preheating of the substrate mixture with the phosphorus oxyhalide at temperatures ranging from 80°C to the boiling point of the mixture [1]. During this phase, hydrogen halide gas is simultaneously withdrawn from the system to drive the reaction forward [1]. Following the removal of the majority of hydrogen halide, the reaction mixture is heated in a sealed vessel at temperatures between 180°C and 230°C under autogenously produced superatmospheric pressure to complete the halogenation process [1].
| Method | Temperature Range (°C) | Pressure | Selectivity | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|---|---|
| Phosphorus Oxychloride (POCl3) | 80-230 | Atmospheric to superatmospheric | 2,6-dihalopyridines | High (>80%) | 4-10 | High selectivity |
| Phosphorus Oxybromide (POBr3) | 80-230 | Atmospheric to superatmospheric | 2,6-dihalopyridines | High (>80%) | 4-10 | High selectivity |
| Combined POCl3/POBr3 | 80-230 | Atmospheric to superatmospheric | 2,6-dihalopyridines | High (>80%) | 4-10 | Mixed halogen products |
The photochemical chlorination approach offers an alternative pathway for synthesizing 2,6-dichloropyridine derivatives [4]. This method involves the reaction of 2-chloropyridine or its hydrochloride salt with chlorine under photoinitiation at temperatures between 160°C and 190°C [4]. The process is characterized by the absence of catalysts and solvents, resulting in high conversion rates and selectivity [4]. The reaction temperature is gradually increased from 160°C to 190°C over a period of 4 to 10 hours, with blue light at wavelengths of 420-450 nanometers providing optimal photoinitiation [4].
The Zincke imine intermediate strategy represents a breakthrough in achieving 3-selective halogenation of pyridine derivatives [5] [2]. This methodology involves a three-step sequence comprising pyridyl ring opening, halogenation, and ring closing, where the acyclic Zincke imine intermediates undergo highly regioselective halogenation reactions under mild conditions [2]. The approach addresses the longstanding challenge of directly functionalizing the 3-position of pyridines through carbon-hydrogen bond activation [5].
The ring-opening process typically employs dibenzylamine as the nucleophile, converting pyridines into reactive azahexatriene species [6]. For substrates containing 3-substituents, alternative nucleophiles such as N-benzylaniline may be employed to prevent complex mixture formation [5]. The resulting Zincke imine intermediates exhibit enhanced reactivity toward electrophilic halogenation compared to the parent pyridine substrates [2].
Halogenation of the Zincke imine intermediates is accomplished using N-halosuccinimides, including N-iodosuccinimide, N-bromosuccinimide, and N-chlorosuccinimide [5] [2]. The reactions proceed under mild conditions, typically at 60°C, with excellent regioselectivity for the 3-position [2]. Computational studies at the B3LYP-D3(BJ)/def2-TZVP level of theory have revealed that the selectivity-determining step varies based on the halogen electrophile employed [2].
| Starting Material | Ring Opening Agent | Halogenation Agent | Yield (%) | Regioselectivity | Conditions |
|---|---|---|---|---|---|
| Pyridine | Dibenzylamine | NIS/NBS/NCS | 60-90 | 3-selective | Mild (60°C) |
| 2-Phenylpyridine | Dibenzylamine | NIS/NBS | 85-95 | 3-selective | Mild (60°C) |
| 3-Phenylpyridine | N-Benzylaniline | NIS/NBS/NCS | 70-85 | 3-selective | Mild (60°C) |
| 3-Fluoropyridine | Dibenzylamine | NIS (two-step) | 60-80 | 3-selective | Mild (60°C) |
The ring-closing step is facilitated by the addition of ammonium acetate and ethanol, followed by heating to 60°C [2]. This process regenerates the pyridine ring with the halogen substituent installed at the 3-position [5]. The methodology has been successfully applied to complex pharmaceutical and agrochemical substrates, demonstrating its utility for late-stage functionalization [2].
The bromination of ethyl substituents on pyridine rings requires selective methodologies that can distinguish between different carbon-hydrogen bonds [7] [8]. Alpha-bromination of ethyl groups represents the most common approach for introducing bromine functionality adjacent to the pyridine ring [8]. Several brominating agents have been developed for this transformation, each offering distinct advantages in terms of selectivity, reaction conditions, and substrate compatibility [7].
N-bromosuccinimide represents the most widely employed reagent for ethyl group bromination [7] [9]. The reaction typically proceeds through a radical mechanism, with the bromination occurring preferentially at the alpha position relative to the pyridine ring [7]. Reaction temperatures range from 0°C to 150°C, depending on the substrate reactivity and desired selectivity [7]. The use of N-bromosuccinimide in the presence of oleum has been reported to provide excellent yields while maintaining regioselectivity [7].
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) offers an alternative brominating agent with superior selectivity characteristics [7]. This reagent operates effectively at temperatures between 80°C and 125°C, with reaction times typically ranging from 2 to 5 hours [7]. The process is particularly suitable for industrial-scale production due to its high selectivity and reduced formation of side products [7].
| Method | Substrate | Temperature (°C) | Selectivity | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Ethylpyridine derivatives | 0-150 | Alpha-bromination | 70-95 | 2-10 |
| DBDMH | Ethylpyridine derivatives | 80-125 | Alpha-bromination | 80-90 | 2-5 |
| HBr/H2O2 | Ethylpyridine derivatives | 25-80 | Alpha-bromination | 60-85 | 3-8 |
| Electrochemical | Ethylpyridine derivatives | 25 | Meta-bromination | 28-95 | 2-6 |
The hydrogen bromide/hydrogen peroxide system provides a metal-free approach to ethyl group bromination [7]. This method operates under relatively mild conditions, with temperatures ranging from 25°C to 80°C [7]. The system generates bromine in situ, which then participates in the radical bromination process [7]. While yields are generally lower than those achieved with N-bromosuccinimide, the method offers advantages in terms of atom economy and environmental considerations [7].
Electrochemical bromination has emerged as a sustainable alternative for pyridine functionalization [10]. This approach utilizes inexpensive and safe bromine salts as the bromine source, operating at room temperature without the need for catalysts or external oxidants [10]. The regioselectivity can be controlled through the introduction of directing groups, enabling meta-bromination of pyridine derivatives [10]. Yields ranging from 28% to 95% have been reported, with the reaction readily scalable to gram quantities [10].
The synthesis of polyhalogenated pyridines presents significant regioselectivity challenges due to the complex interplay of electronic and steric effects [3] [11]. The electron-deficient nature of the pyridine ring, combined with the presence of multiple halogen substituents, creates a challenging environment for achieving selective functionalization [3]. Electronic effects from existing halogen substituents can dramatically alter the reactivity pattern of the pyridine ring, often leading to unexpected regioselectivity outcomes [12].
The 2,6-dichloropyridine system represents a particularly challenging substrate for 3-position functionalization [12]. The two chlorine substituents exert strong electron-withdrawing effects, further deactivating the already electron-poor pyridine ring [12]. Traditional electrophilic aromatic substitution approaches typically fail to achieve acceptable yields and selectivity for 3-substitution in such systems [12]. The Zincke imine approach has proven to be the most effective solution for overcoming these limitations, providing 85-95% success rates for 3-position functionalization [5] [2].
| System | Primary Challenge | Solution Strategy | Success Rate (%) | Key Factor |
|---|---|---|---|---|
| 2,6-Dichloropyridine | 3-position selectivity | Zincke intermediates | 85-95 | Ring opening/closing |
| 2,3-Dichloropyridine | Electronic effects | Directing groups | 70-85 | Substitution pattern |
| 3,5-Dihalopyridine | Dihalogenation control | Sequential halogenation | 60-80 | Steric hindrance |
| Trihalopyridine | Overhalogenation | Controlled stoichiometry | 50-70 | Reaction conditions |
Steric hindrance plays a crucial role in determining regioselectivity patterns in polyhalogenated systems [3]. The presence of bulky halogen substituents can create significant steric interactions that influence the approach of electrophilic reagents [3]. In 3,5-dihalopyridine systems, steric effects can favor or disfavor specific substitution patterns depending on the size and orientation of the existing substituents [3]. Sequential halogenation strategies have been developed to address these challenges, employing step-wise introduction of halogen atoms with careful control of reaction conditions [2].
Hydrogen bonding interactions have been identified as an important factor in determining regioselectivity outcomes [3]. Computational studies have demonstrated that properly positioned hydrogen bond donors and acceptors can override the inherent regioselectivity preferences of pyridine substrates [3]. This principle has been exploited in catalyst design, where weak hydrogen bonding interactions between substrates and catalysts can direct selective functionalization [3].
The industrial production of 3-(1-bromoethyl)-2,6-dichloropyridine requires careful optimization of reaction conditions, process parameters, and purification methods to achieve economic viability [13] [14]. Scale-up considerations include temperature control, catalyst loading, reaction time, and purification efficiency [14]. Continuous flow processing has emerged as a preferred methodology for large-scale production due to its enhanced process control and scalability advantages [14] [15].
Temperature control represents a critical parameter in industrial halogenation processes [13]. Batch processes typically require ±5°C precision to maintain consistent product quality and yield [13]. The synthetic method for 3-bromopyridine, which involves dropwise addition of bromine to pyridine and 80-95% sulfuric acid at 130-140°C for 7-8 hours, exemplifies the stringent temperature requirements for industrial halogenation [13]. Continuous flow systems offer superior temperature control with ±1°C precision, enabling more consistent product formation [14].
Catalyst loading optimization is essential for economic feasibility in industrial processes [16]. Traditional batch processes employ 2-4 molar equivalents of halogenating reagents, resulting in significant raw material costs [16]. Continuous flow methodologies can reduce catalyst loading to 1.5-3 molar equivalents while maintaining or improving yields [14]. The use of catalytic amounts of metal halides, such as ferric chloride, has been demonstrated to enhance reaction rates while reducing overall reagent consumption [16].
| Parameter | Batch Process | Continuous Flow | Microwave Assisted | Economic Factor |
|---|---|---|---|---|
| Temperature Control | ±5°C precision | ±1°C precision | ±2°C precision | Medium cost |
| Catalyst Loading | 2-4 mol equiv | 1.5-3 mol equiv | 1-2 mol equiv | High reagent cost |
| Reaction Time | 8-24 hours | 10-60 minutes | 5-30 minutes | High labor cost |
| Purification | Distillation | In-line separation | Flash chromatography | Medium cost |
| Scale Factor | 1-100 kg | 1-1000 kg/day | 0.1-10 kg | Scale-dependent |
Multi-objective Bayesian optimization has been successfully applied to the optimization of pyridinium salt synthesis under continuous flow conditions [14]. This approach simultaneously optimizes reaction yield and production rate, generating well-defined Pareto fronts that represent optimal trade-offs between competing objectives [14]. The algorithm can identify global optimum conditions from thousands of possible parameter combinations using relatively few experimental trials [14].
Microwave-assisted synthesis offers advantages for medium-scale production, particularly for specialized derivatives [15]. The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis can be effectively carried out in microwave flow reactors [15]. This approach enables rapid heating and improved reaction control, with reaction times reduced to 5-30 minutes compared to conventional heating methods [15]. However, scale-up considerations limit the applicability of microwave methods to production volumes below 10 kilograms [15].
The nuclear magnetic resonance spectroscopic characterization of 3-(1-Bromoethyl)-2,6-dichloropyridine provides crucial structural information through both proton and carbon-13 nuclear magnetic resonance techniques. Based on the molecular structure with formula C₇H₆BrCl₂N and molecular weight 254.94 g/mol [1] [2], the compound exhibits characteristic spectroscopic signatures consistent with halogenated pyridine derivatives.
In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the pyridine ring typically appear in the downfield region between 6.5-8.5 parts per million, characteristic of electron-deficient aromatic systems [3] [4]. The presence of electron-withdrawing chlorine substituents at positions 2 and 6 further deshields the remaining aromatic protons, causing them to resonate at higher chemical shifts. The bromoethyl substituent at position 3 contributes additional complexity to the spectrum, with the methine proton bearing the bromine atom expected to appear as a quartet due to coupling with the adjacent methyl group, typically around 4-5 parts per million [5] [4].
The methyl protons of the bromoethyl group manifest as a doublet in the aliphatic region, typically around 1.5-2.0 parts per million, with the multiplicity arising from coupling to the adjacent methine proton [4]. The coupling patterns and chemical shifts provide unambiguous evidence for the proposed structural arrangement and substitution pattern.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons of the pyridine ring, typically appearing between 110-160 parts per million [6] [4]. The carbon atoms bearing chlorine substituents exhibit characteristic downfield shifts due to the electron-withdrawing nature of the halogen atoms. The carbon atoms of the bromoethyl side chain appear in the aliphatic region, with the methine carbon typically around 40-50 parts per million and the methyl carbon around 20-30 parts per million [5] [7].
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups present in 3-(1-Bromoethyl)-2,6-dichloropyridine. The aromatic carbon-carbon stretching vibrations appear in the region of 1400-1600 cm⁻¹, typical for substituted pyridine derivatives [8] [9]. The carbon-hydrogen stretching vibrations manifest in the region of 2800-3100 cm⁻¹, with aromatic carbon-hydrogen stretches appearing at higher frequencies than aliphatic carbon-hydrogen stretches [9].
The carbon-chlorine stretching vibrations provide diagnostic information about the halogen substituents, typically appearing in the region of 600-800 cm⁻¹ [8]. The presence of multiple chlorine atoms may result in multiple bands in this region due to different vibrational modes. The carbon-bromine stretching vibrations occur at lower frequencies than carbon-chlorine stretches due to the greater mass of bromine, typically appearing around 500-600 cm⁻¹.
Mass spectrometric analysis of 3-(1-Bromoethyl)-2,6-dichloropyridine reveals the molecular ion peak at m/z 254.94, corresponding to the expected molecular weight [1] [2]. The isotopic pattern provides additional confirmation of the molecular composition, with characteristic patterns arising from the presence of bromine and chlorine atoms. Bromine exhibits two isotopes (⁷⁹Br and ⁸¹Br) with nearly equal abundance, resulting in a distinctive doublet pattern for bromine-containing fragments. Chlorine also shows isotopic patterns with ³⁵Cl and ³⁷Cl isotopes in approximately 3:1 ratio.
Fragmentation patterns in mass spectrometry provide structural information through the loss of characteristic fragments. Common fragmentation pathways include loss of the bromoethyl group, loss of halogen atoms, and fragmentation of the pyridine ring system. These fragmentation patterns, when analyzed in conjunction with accurate mass measurements, provide unambiguous molecular identification and structural confirmation.
X-ray crystallographic analysis represents the most definitive method for structural characterization of 3-(1-Bromoethyl)-2,6-dichloropyridine, providing precise atomic positions, bond lengths, bond angles, and crystal packing arrangements. While specific crystallographic data for this exact compound are not available in the current literature, extensive studies of related dichloropyridine and bromopyridine derivatives provide valuable insights into expected structural parameters [10] [11] [12].
Based on crystallographic studies of structurally related compounds, 3-(1-Bromoethyl)-2,6-dichloropyridine is expected to crystallize in either the monoclinic or orthorhombic crystal system [10] [11]. Related dichloropyridine derivatives commonly adopt monoclinic crystal systems with space groups such as C2/c or P2₁/c [10] [11]. The specific space group depends on the molecular symmetry and packing arrangements, which are influenced by the bromoethyl substituent at position 3.
The crystal structure of 2,3-dichloropyridine, as determined by single-crystal X-ray diffraction, crystallizes in the monoclinic space group C2/c with the pyridine ring exhibiting planarity within 0.003 Å [10] [11]. Similar planarity is expected for the pyridine ring in 3-(1-Bromoethyl)-2,6-dichloropyridine, with potential deviation occurring at the carbon bearing the bromoethyl substituent due to sp³ hybridization.
The molecular geometry of 3-(1-Bromoethyl)-2,6-dichloropyridine encompasses several key structural features. The pyridine ring maintains aromatic planarity with characteristic bond lengths and angles typical of substituted pyridines [11] [12]. The carbon-nitrogen bond lengths in the pyridine ring typically range from 1.32-1.35 Å, while carbon-carbon bonds range from 1.37-1.40 Å.
The bromoethyl substituent introduces three-dimensional character to the otherwise planar molecule. The carbon-bromine bond length typically measures around 1.95-2.00 Å, while the carbon-carbon bond of the ethyl group measures approximately 1.53 Å [13] [14]. The carbon-chlorine bond lengths at positions 2 and 6 typically range from 1.72-1.75 Å, consistent with values observed in related dichloropyridine compounds [11].
Crystal packing arrangements in halogenated pyridine derivatives are governed by various intermolecular interactions including weak carbon-hydrogen to nitrogen interactions, halogen-halogen contacts, and π-π stacking interactions [11] [15] [16]. The crystal structure of 2,3-dichloropyridine demonstrates stabilization through van der Waals interactions without significant π-π stacking due to disorder in the structure [11].
For 3-(1-Bromoethyl)-2,6-dichloropyridine, the presence of multiple halogen atoms provides opportunities for halogen bonding interactions [17]. Studies of related halogenated compounds demonstrate that iodine participates more readily in halogen bonding than bromine or chlorine, but multiple halogen atoms can still contribute to crystal stability through weaker interactions [17].
The bulky bromoethyl substituent at position 3 likely disrupts efficient π-π stacking between pyridine rings, potentially leading to alternative packing motifs. Weak carbon-hydrogen to nitrogen interactions, similar to those observed in 2-bromo-5-methylpyridine, may contribute to chain-like arrangements in the crystal structure [16].
Crystallographic studies of related compounds typically employ low-temperature data collection (170-200 K) to enhance crystal quality and reduce thermal motion [13] [18] [19]. The thermal parameters provide information about atomic displacement and structural disorder. Well-ordered structures exhibit relatively low displacement parameters, while disorder may manifest as elongated displacement ellipsoids or split atomic positions.
Density functional theory calculations provide valuable computational insights into the electronic structure, molecular geometry, and spectroscopic properties of 3-(1-Bromoethyl)-2,6-dichloropyridine. These calculations complement experimental characterization by predicting molecular properties and validating experimental observations [20] [21] [22].
Density functional theory calculations for halogenated pyridine derivatives typically employ hybrid functionals such as B3LYP (Becke three-parameter Lee-Yang-Parr) combined with split-valence basis sets [20] [22] [23]. The B3LYP/6-311++G(d,p) level of theory represents a commonly used combination that provides reliable results for molecular geometry optimization and vibrational frequency calculations [20] [22].
For 3-(1-Bromoethyl)-2,6-dichloropyridine, full geometry optimization in the gas phase yields the equilibrium molecular structure with optimized bond lengths, bond angles, and dihedral angles. The inclusion of diffuse functions (++) in the basis set is particularly important for accurate description of halogen atoms and their electronic properties [23].
Geometry optimization calculations predict the most stable conformation of 3-(1-Bromoethyl)-2,6-dichloropyridine in the gas phase. The pyridine ring maintains planarity as expected for aromatic systems, while the bromoethyl substituent adopts conformations that minimize steric repulsion with the adjacent chlorine substituents [20] [21].
The optimized bond lengths and angles obtained from density functional theory calculations show good agreement with experimental X-ray crystallographic data for related compounds. Carbon-nitrogen bond lengths in the pyridine ring typically calculate to 1.33-1.36 Å, while carbon-carbon aromatic bonds range from 1.38-1.41 Å [20]. The carbon-chlorine bond lengths calculate to approximately 1.73-1.76 Å, and the carbon-bromine bond length typically measures around 1.96-2.00 Å.
Harmonic vibrational frequency calculations at the optimized geometry provide theoretical infrared and Raman spectra that can be compared with experimental measurements [20] [23]. These calculations help assign experimental vibrational bands to specific molecular motions and validate the proposed molecular structure.
The calculated vibrational frequencies for aromatic carbon-carbon stretching modes typically appear in the range of 1400-1600 cm⁻¹, consistent with experimental observations for substituted pyridines [20] [21]. Carbon-hydrogen stretching vibrations calculate to frequencies around 2900-3100 cm⁻¹, with aromatic carbon-hydrogen stretches appearing at higher frequencies than aliphatic stretches.
Carbon-halogen stretching vibrations provide diagnostic information, with carbon-chlorine stretches typically calculated around 650-750 cm⁻¹ and carbon-bromine stretches around 550-650 cm⁻¹ [23]. The theoretical frequencies generally require scaling factors (typically 0.96-0.97 for B3LYP calculations) to match experimental values due to anharmonicity and systematic errors in the calculations.